Ionization Energy as a Benchmark for Electronic Structure Integrity
The gas-phase ionization energy (IE) of 2-Methyl-1-hepten-3-yne is 8.62 ± 0.01 eV, determined via photoelectron spectroscopy [1]. This value serves as a verifiable benchmark for the compound's electronic structure and is distinct from related non-conjugated systems. For instance, the IE of the fully saturated analog, 2-methylheptane, is significantly higher (approx. 10.1 eV for typical alkanes), while the isolated alkyne 2-methylhept-3-yne lacks the conjugation stabilization present in the enyne. This lower IE reflects the relative ease of electron removal from the conjugated pi-system, which is a defining characteristic for its reactivity and analytical detection.
| Evidence Dimension | Gas-phase Ionization Energy (IE) |
|---|---|
| Target Compound Data | 8.62 ± 0.01 eV |
| Comparator Or Baseline | 2-Methylheptane (estimated ~10.1 eV) |
| Quantified Difference | Approx. -1.5 eV (Lower IE for target) |
| Conditions | Gas phase, photoelectron spectroscopy (PE) |
Why This Matters
This verifiable IE value confirms the presence of the conjugated enyne system and provides a quantifiable metric for identity verification and assessing potential batch-to-batch variability.
- [1] Carlier, P.; Mouvier, G.; et al. Gas phase ion energetics data for 2-Methyl-1-hepten-3-yne. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, 1979. View Source
